

1,2-Pentadiene molecular structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Pentadiene

Cat. No.: B1661991

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Bonding of **1,2-Pentadiene**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure and bonding of **1,2-pentadiene** (also known as ethylallene). It details the unique geometry of its cumulated double bonds, summarizes key quantitative data, and outlines the experimental and computational methodologies used for structural determination.

Molecular Identity and Properties

1,2-Pentadiene is an organic compound with the chemical formula C_5H_8 and a molecular weight of approximately 68.12 g/mol .^{[1][2]} It belongs to the class of hydrocarbons known as allenes, which are characterized by a central carbon atom connected to two other carbon atoms by consecutive double bonds (a $C=C=C$ moiety).^[3] This arrangement imparts unique structural and reactive properties compared to other dienes.^{[3][4]}

The following table summarizes key physical and thermochemical properties for **1,2-pentadiene**.

Property	Value	Reference(s)
Identifiers		
IUPAC Name	penta-1,2-diene	[5]
CAS Number	591-95-7	[6]
Molecular Formula	C ₅ H ₈	[6]
Molecular Weight	68.1170 g/mol	[6]
Physical Properties		
Boiling Point	44 °C (317.15 K)	[7]
Melting Point	-137 °C (136.15 K)	[7]
Density	0.693 g/mL	[7]
Thermochemical Data		
Standard Gas Enthalpy of Formation (ΔfH°gas)	152.7 ± 1.1 kJ/mol	[8]
Standard Gas Enthalpy of Combustion (ΔcH°gas)	-3252.1 ± 1.1 kJ/mol	[8]
Ionization Energy	9.25 ± 0.02 eV	[9]
Gas Molar Entropy at Standard Conditions (S°gas)	321.75 J/mol·K	[8]

Molecular Geometry and Bonding

The defining feature of **1,2-pentadiene** is the allene functional group. The geometry and bonding of this group dictate the overall shape and electronic structure of the molecule.

Hybridization and Sigma Framework

The carbon atoms of the C=C=C unit exhibit different hybridization states:

- Central Carbon (C2): This carbon is sp -hybridized. It forms two linear sigma (σ) bonds, one with each of the adjacent carbons (C1 and C3). This results in a linear $C_1=C_2=C_3$ arrangement with a bond angle of approximately 180° .[\[10\]](#)[\[11\]](#)
- Terminal Carbons (C1, C3): These carbons are sp^2 -hybridized. Each forms three trigonal planar σ bonds. For C1, these are with C2 and two hydrogen atoms. For C3, they are with C2, one hydrogen atom, and the ethyl group's C4 carbon.[\[10\]](#)[\[11\]](#)

The remaining C4 and C5 carbons of the ethyl group are sp^3 -hybridized, adopting a standard tetrahedral geometry.

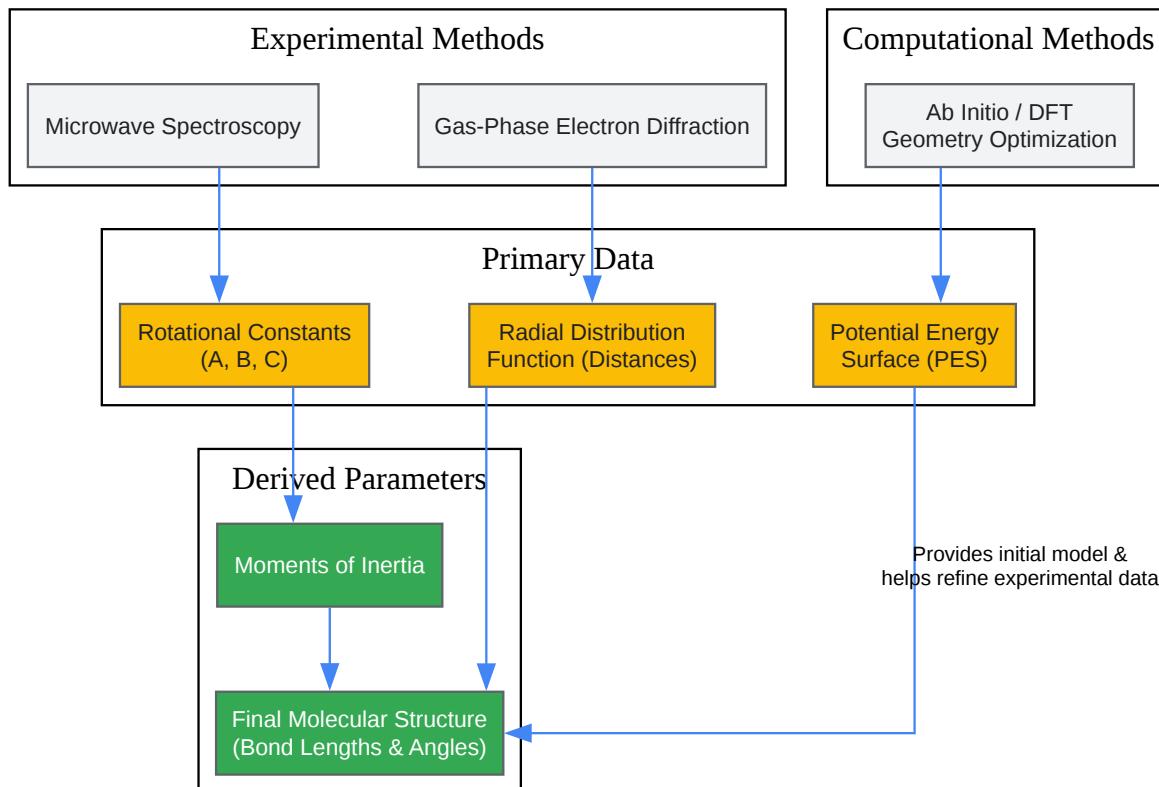
Pi (π) Bonding System

The sp -hybridized central carbon (C2) has two unhybridized p-orbitals that are perpendicular to each other. Each of these p-orbitals overlaps with a p-orbital on one of the adjacent sp^2 -hybridized carbons (C1 and C3) to form two distinct π -bonds. A critical consequence of this arrangement is that the two π -bonds are orthogonal (at 90°) to each other.[\[11\]](#)

This orthogonality forces the planes containing the substituents on the terminal carbons (the H-C1-H plane and the H-C3-C4 plane) to also be twisted at 90° to one another.

Fig. 1: Simplified orbital overlap in the allene $C=C=C$ core.

Quantitative Structural Data


While a complete, experimentally determined structure for **1,2-pentadiene** is not readily available in the literature, high-precision data for its parent compound, allene ($H_2C=C=CH_2$), provides excellent reference values for the geometry of the core functional group. The structure of allene has been refined through a joint analysis of gas-phase electron diffraction and spectroscopic data.[\[12\]](#)

Parameter	Atom(s) Involved	Value	Reference
Bond Lengths			
C=C Double Bond	$r(C=C)$	1.307 Å	[12]
C-H Vinylic Bond	$r(C-H)$	1.081 Å	[12]
Bond Angles			
H-C-H Angle	$\angle(HCH)$	118.35°	[12]
C=C=C Angle	$\angle(CCC)$	180° (linear)	[3] [10]

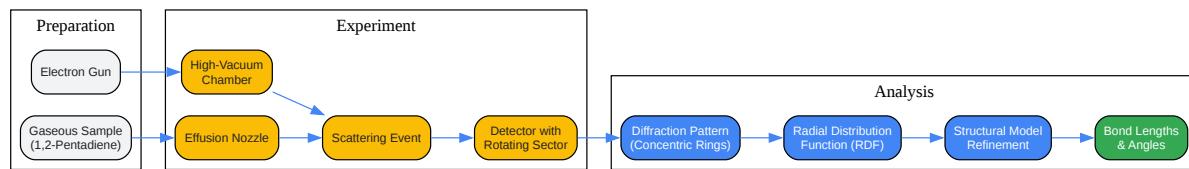
Note: These parameters are for allene (propadiene) and serve as a precise model for the C1=C2=C3H portion of **1,2-pentadiene**.

Methodologies for Structural Determination

The determination of a molecule's gas-phase structure relies on a combination of experimental techniques and computational methods. Each provides complementary information that, when combined, yields a precise and reliable molecular geometry.

[Click to download full resolution via product page](#)

Fig. 2: Relationship between methods for molecular structure determination.


Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the geometric arrangement of atoms in a molecule by analyzing how they scatter a beam of electrons.[13]

Methodology:

- Sample Introduction: The molecule of interest (e.g., **1,2-pentadiene**) is introduced as a gas into a high-vacuum chamber (typically 10^{-7} mbar). It effuses through a fine nozzle, creating a sparse stream of molecules.[13]

- Electron Beam Interaction: A high-energy beam of electrons (accelerated by several thousand volts) is directed perpendicularly through the gas stream.[13]
- Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattering process creates an interference pattern due to the wave nature of the electrons.
- Data Collection: The scattered electrons are detected by a 2D detector (e.g., a photographic plate or CCD). The raw data appears as a set of diffuse concentric rings. To enhance the weaker signals at higher scattering angles, a rotating sector is often placed in front of the detector. This device selectively obstructs electrons at smaller angles, compensating for the steep drop-off in scattering intensity.[13]
- Data Analysis:
 - The 2D diffraction pattern is radially averaged to produce a 1D intensity curve as a function of the scattering angle (or momentum transfer, s).
 - The total intensity is separated into atomic and molecular scattering components. The molecular scattering component, which contains the structural information, is isolated.
 - A Fourier transform of the molecular intensity data yields a Radial Distribution Function (RDF). The RDF shows peaks corresponding to the various internuclear distances within the molecule (e.g., C=C, C-C, C-H, and non-bonded distances).
 - An initial structural model of the molecule is proposed, often guided by computational chemistry. Theoretical RDFs are calculated for this model and refined in a least-squares fitting process to match the experimental RDF, yielding precise bond lengths and angles. [14]

[Click to download full resolution via product page](#)

Fig. 3: General experimental workflow for Gas-Phase Electron Diffraction.

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy probes the transitions between quantized rotational energy levels of a molecule in the gas phase. This technique is exceptionally precise but is only applicable to molecules with a permanent electric dipole moment.

Methodology:

- **Sample Preparation:** The sample is introduced into the spectrometer as a low-pressure gas to minimize intermolecular collisions that would disrupt rotations.
- **Microwave Radiation:** The gaseous sample is irradiated with microwave radiation, typically in the 1-100 GHz range. The frequency of the radiation is swept across a range.
- **Absorption and Transition:** When the frequency of the microwave radiation exactly matches the energy difference between two rotational levels, the molecule absorbs a photon and is excited to a higher rotational state. This absorption is detected.
- **Spectrum Generation:** A plot of absorption intensity versus frequency is generated. For a simple rigid rotor, this results in a series of nearly equally spaced lines.
- **Data Analysis:**
 - The frequencies of the absorption lines are measured with very high accuracy.

- From the spacing between the lines, the rotational constants (B) of the molecule are calculated. For more complex molecules, up to three rotational constants (A, B, C) are determined.
- The rotational constants are inversely related to the molecule's moments of inertia (I) around its principal axes.
- The moments of inertia are a function of the masses of the atoms and their geometric arrangement (bond lengths and angles). By analyzing the rotational constants for the primary molecule and its isotopically substituted analogues (e.g., replacing ^{12}C with ^{13}C or H with D), a sufficient number of equations can be generated to solve for the individual bond lengths and angles, yielding a highly precise molecular structure.

Protocol: Computational Geometry Optimization

Computational chemistry is an essential tool for predicting and refining molecular structures. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface (PES) of the molecule.[1][15]

Methodology:

- Initial Structure: An approximate 3D structure of the molecule is constructed as a starting point.
- Method and Basis Set Selection: A quantum mechanical method (e.g., Hartree-Fock, Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT) like B3LYP) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice determines the accuracy and computational cost of the calculation.
- Iterative Minimization: The geometry optimization is an iterative process:
 - The energy of the current geometry is calculated.
 - The forces on each atom (the negative gradient of the energy with respect to atomic positions) are computed.
 - The algorithm moves the atoms in a direction that lowers the forces and the overall energy. More advanced algorithms also use the second derivatives of the energy (the Hessian) to predict the step more efficiently.[2]
 - This process is repeated until the forces on the atoms are negligible and the energy change between steps is below a defined convergence threshold.

- Verification: Once a stationary point is found, a vibrational frequency calculation is typically performed. For a stable equilibrium geometry (a true minimum), all calculated vibrational frequencies will be real. The presence of an imaginary frequency indicates a transition state rather than a minimum.[4]
- Output: The final output is the set of Cartesian or internal coordinates corresponding to the optimized geometry, from which all bond lengths, bond angles, and dihedral angles can be calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 3. Allenes - Wikipedia [en.wikipedia.org]
- 4. storion.ru [storion.ru]
- 5. trygvehelgaker.no [trygvehelgaker.no]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2-pentadiene [stenutz.eu]
- 8. Allene [webbook.nist.gov]
- 9. 1,2-Pentadiene (CAS 591-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Allene [chemeurope.com]
- 11. R and S Configuration of Allenes - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]

- 15. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]
- To cite this document: BenchChem. [1,2-Pentadiene molecular structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1661991#1-2-pentadiene-molecular-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com